N,N'-Bis(phenanthren-9-YL)-N,N'-diphenylbenzidine
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Overview
Description
N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine is a complex organic compound with the molecular formula C52H36N2 and a molecular weight of 688.86 g/mol . This compound is known for its application as a hole transport material in organic light-emitting diodes (OLEDs) . It is also referred to as N,N’-Di-[(9-phenanthrenyl)-N,N’-diphenyl]-1,1’-biphenyl-4,4’-diamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine typically involves the reaction of phenanthrene and diphenylamine derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, where phenanthrene derivatives are coupled with diphenylamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene or diphenylamine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenanthrene or diphenylamine compounds .
Scientific Research Applications
N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine primarily involves its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within OLED devices, improving their efficiency and performance . The compound interacts with the molecular orbitals of the organic layers in the OLED, enabling efficient charge transport and reducing energy loss .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another hole transport material used in OLEDs.
N,N’-Bis(4-methoxyphenyl)-N,N’-diphenylbenzidine: Known for its enhanced photophysical properties.
N,N’-Bis(4-biphenyl)-N,N’-diphenylbenzidine: Used in similar applications but with different electronic properties.
Uniqueness
N,N’-Bis(phenanthren-9-YL)-N,N’-diphenylbenzidine is unique due to its high thermal stability and excellent charge transport properties, making it a preferred choice for high-performance OLED applications .
Properties
IUPAC Name |
N-[4-[4-(N-phenanthren-9-ylanilino)phenyl]phenyl]-N-phenylphenanthren-9-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H36N2/c1-3-17-41(18-4-1)53(51-35-39-15-7-9-21-45(39)47-23-11-13-25-49(47)51)43-31-27-37(28-32-43)38-29-33-44(34-30-38)54(42-19-5-2-6-20-42)52-36-40-16-8-10-22-46(40)48-24-12-14-26-50(48)52/h1-36H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFXFIPIIMAZPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H36N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625008 |
Source
|
Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182507-83-1 |
Source
|
Record name | N~4~,N~4'~-Di(phenanthren-9-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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